molecular formula C25H16N4O10 B5116226 1,1'-[methylenebis(4,1-phenyleneoxy)]bis(2,4-dinitrobenzene)

1,1'-[methylenebis(4,1-phenyleneoxy)]bis(2,4-dinitrobenzene)

Cat. No. B5116226
M. Wt: 532.4 g/mol
InChI Key: AMNGVFPRTACNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[methylenebis(4,1-phenyleneoxy)]bis(2,4-dinitrobenzene), commonly known as MDBD, is a synthetic organic compound that has been widely used in scientific research. It is a member of the dinitrophenyl family and is often used as a reagent for protein modification and labeling. MDBD has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of science.

Mechanism of Action

MDBD reacts with cysteine residues in proteins via a nucleophilic substitution reaction. The reaction proceeds via the formation of a thioether bond between the cysteine residue and MDBD. The resulting product is a stable covalent bond that can be easily detected and quantified by mass spectrometry.
Biochemical and Physiological Effects
MDBD has been shown to have minimal toxicity and does not have any known physiological effects. However, it is important to note that the covalent modification of proteins with MDBD may affect their function and activity. Therefore, caution should be taken when interpreting data obtained from experiments using MDBD.

Advantages and Limitations for Lab Experiments

MDBD has several advantages as a reagent for protein modification and labeling. It is highly specific for cysteine residues, allowing for the selective labeling of cysteine-containing peptides. It is also stable and easy to detect by mass spectrometry. However, there are also limitations to the use of MDBD in lab experiments. It can only label cysteine-containing peptides, limiting its usefulness for the analysis of proteins that do not contain cysteine residues. Additionally, the covalent modification of proteins with MDBD may affect their function and activity, which should be taken into consideration when interpreting data obtained from experiments using MDBD.

Future Directions

1. Development of new reagents for protein modification and labeling that can target other amino acid residues besides cysteine.
2. Investigation of the effect of MDBD labeling on protein function and activity.
3. Application of MDBD labeling in the analysis of protein-protein interactions.
4. Development of new mass spectrometry-based techniques for the analysis of MDBD-labeled peptides and proteins.
5. Investigation of the potential use of MDBD as a therapeutic agent for the treatment of diseases such as cancer.

Synthesis Methods

MDBD is synthesized by reacting 4,4'-dinitrodiphenyl ether with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of MDBD as a yellow crystalline solid. The purity of the compound can be improved by recrystallization and purification techniques.

Scientific Research Applications

MDBD has been widely used in scientific research as a reagent for protein modification and labeling. It is commonly used in mass spectrometry-based proteomics to identify and quantify proteins in complex mixtures. MDBD reacts specifically with cysteine residues in proteins, forming a stable covalent bond. This allows for the selective labeling of cysteine-containing peptides, which can be easily detected and quantified by mass spectrometry.

properties

IUPAC Name

1-[4-[[4-(2,4-dinitrophenoxy)phenyl]methyl]phenoxy]-2,4-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O10/c30-26(31)18-5-11-24(22(14-18)28(34)35)38-20-7-1-16(2-8-20)13-17-3-9-21(10-4-17)39-25-12-6-19(27(32)33)15-23(25)29(36)37/h1-12,14-15H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNGVFPRTACNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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